molecular formula C29H30ClN3O B12807938 DE(fluoro) chloroflezelastine CAS No. 103573-65-5

DE(fluoro) chloroflezelastine

Cat. No.: B12807938
CAS No.: 103573-65-5
M. Wt: 472.0 g/mol
InChI Key: FQZPDUGONGVOMC-UHFFFAOYSA-N
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Description

DE(fluoro) chloroflezelastine is a chlorinated, defluorinated analog of a parent compound hypothesized to share structural similarities with arylcyclohexylamine derivatives or clozapine-like molecules. The removal of fluorine and addition of chlorine likely aims to modulate pharmacological activity, metabolic stability, or toxicity compared to fluorinated analogs.

Properties

CAS No.

103573-65-5

Molecular Formula

C29H30ClN3O

Molecular Weight

472.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one

InChI

InChI=1S/C29H30ClN3O/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22/h1-5,7-8,10-15,25H,6,9,16-21H2

InChI Key

FQZPDUGONGVOMC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

DE(fluoro) chloroflezelastine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of fluorinated carboxylic acids, while reduction can yield fluorinated alcohols .

Comparison with Similar Compounds

Structural Features

The substitution pattern of halogens (F, Cl) significantly influences molecular interactions. For example:

  • 3-Fluoro deschloroketamine (3-FDCK) retains a fluorine atom at the meta-position of the phenyl ring, contributing to its receptor-binding affinity .
  • Deschloroclozapine lacks halogens but shares a tricyclic structure, emphasizing the role of nitrogen atoms in its pharmacophore .

Pharmacological and Toxicological Comparisons

Fluorinated vs. Chlorinated Derivatives

  • Fluorine’s Impact : Fluorine’s electronegativity and small atomic radius enhance binding to hydrophobic pockets in targets. For example, meta-fluoro substitution in PBDT-7d reduced Mahlavu cell viability to 61% at 100 µM, whereas ortho/para-fluoro analogs showed minimal effects .
  • Chlorine’s Role : Chlorine’s larger size and polarizability may improve metabolic stability but increase off-target interactions. DE(fluoro) chloroflezelastine’s defluorination could mitigate fluorine-associated toxicity, though this remains speculative without direct data.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for DE(fluoro)chloroflezelastine, and how can purity and structural integrity be validated?

  • Methodology : Begin with stepwise reaction optimization (e.g., solvent selection, catalyst screening) and purification via column chromatography or recrystallization. Validate purity using HPLC (>95% purity threshold) and structural identity via 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For new batches, include elemental analysis and X-ray crystallography if crystalline forms are obtained .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing DE(fluoro)chloroflezelastine in complex matrices?

  • Methodology : Use reverse-phase HPLC with UV/Vis detection for quantification in biological samples. Pair with LC-MS/MS for enhanced specificity. For structural elucidation, employ 2D NMR (e.g., COSY, HSQC) to resolve fluorine-induced splitting patterns. Cross-validate results with reference standards and spiked recovery experiments .

Q. How can researchers design stability studies for DE(fluoro)chloroflezelastine under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare against forced degradation samples (acid/base/oxidative stress). Use Arrhenius kinetics to extrapolate shelf-life predictions .

Advanced Research Questions

Q. What reaction mechanisms explain the electrochemical behavior of DE(fluoro)chloroflezelastine in oxo fluoro complexes?

  • Methodology : Perform cyclic voltammetry in non-aqueous electrolytes to identify redox peaks (e.g., R2 and R3 in Fig. 6 of ). Correlate peak shifts with oxide ion concentration using the Nernst equation. Validate via DFT calculations to map electron transfer pathways and intermediate stability .

Q. How can computational models predict DE(fluoro)chloroflezelastine’s binding affinity to neurological targets?

  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess interactions with receptors like NMDA or GABA transporters. Validate predictions with in vitro binding assays (e.g., radioligand displacement) and compare with structural analogs. Apply QSAR models to refine predictions .

Q. What statistical approaches resolve contradictions in DE(fluoro)chloroflezelastine’s reported pharmacological efficacy across studies?

  • Methodology : Conduct a meta-analysis of IC50_{50} values, adjusting for variables like cell line heterogeneity and assay protocols (e.g., MTT vs. ATP luminescence). Use Bland-Altman plots to assess inter-study bias and mixed-effects models to account for random variances. Prioritize studies adhering to FAIR data principles .

Q. How does the fluorination pattern influence DE(fluoro)chloroflezelastine’s metabolic stability in hepatic microsomes?

  • Methodology : Incubate derivatives with human liver microsomes (HLMs) and quantify metabolites via UPLC-QTOF. Map metabolic soft spots using MS/MS fragmentation. Compare half-life (t1/2t_{1/2}) and intrinsic clearance (CLintCL_{int}) across fluorinated analogs to identify structure-metabolism relationships (SMRs) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in DE(fluoro)chloroflezelastine’s reported solubility across solvent systems?

  • Methodology : Replicate experiments using standardized shake-flask or HPLC solubility protocols. Control for temperature, ionic strength, and cosolvent effects. Apply Hansen solubility parameters (HSPs) to model solvent-solute interactions and identify outliers .

Q. What experimental controls are critical when assessing DE(fluoro)chloroflezelastine’s cytotoxicity in 3D cell cultures vs. monolayers?

  • Methodology : Include viability controls for spheroid penetration (e.g., fluorescent tracers) and matrix effects (e.g., Matrigel vs. collagen). Normalize data to cell count via ATP assays or DNA quantification. Use ANOVA with post-hoc Tukey tests to compare 2D vs. 3D IC50_{50} values .

Tables for Reference

Parameter Analytical Method Validation Criteria Relevant Evidence
PurityHPLC-UV≥95% peak area, RSD <2%
Structural Identity19^{19}F NMRChemical shift consistency (±0.1 ppm)
Metabolic StabilityHLM incubation + UPLC-QTOFt1/2t_{1/2} >30 min, CLintCL_{int} <50 µL/min/mg

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